5-acetyl-4-hydroxy-6-phenyl-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
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Overview
Description
5-Acetyl-4-hydroxy-6-phenyl-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes an acetyl group, a hydroxyl group, a phenyl group, and a trifluoromethyl group attached to a tetrahydropyrimidin-2(1H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydropyrimidin-2(1H)-one core One common approach is the cyclization of an appropriate β-amino ester with a diketone under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be integrated into the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Addition: Electrophilic addition reactions can be facilitated by strong acids or Lewis acids.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its trifluoromethyl group can enhance binding affinity and selectivity towards biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability, contributing to its efficacy.
Comparison with Similar Compounds
4-Acetyl-5-hydroxy-3-methyl-1-phenylpyrazole
6-Di(trifluoromethyl)-3-methyl-1-phenylpyrano[2,3-c]pyrazol-4(1H)-one
5-Di(trifluoromethyl)-3-methyl-1-phenylpyrano[2,3-c]pyrazol-4(1H)-one
Uniqueness: Compared to these similar compounds, 5-acetyl-4-hydroxy-6-phenyl-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows for a broader range of applications and potential benefits in various scientific and industrial fields.
Properties
IUPAC Name |
5-acetyl-4-hydroxy-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3/c1-7(19)9-10(8-5-3-2-4-6-8)17-11(20)18-12(9,21)13(14,15)16/h2-6,9-10,21H,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYBUVOFNKNWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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